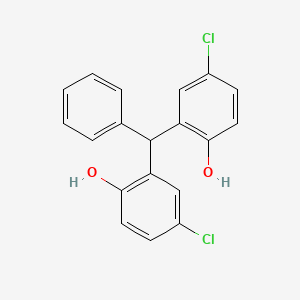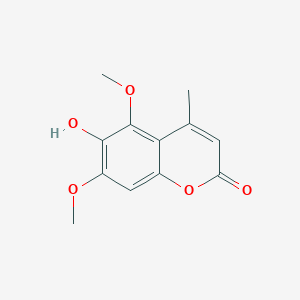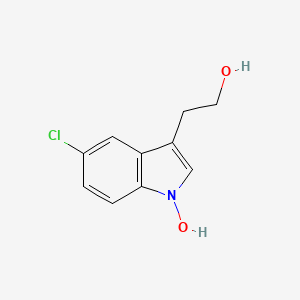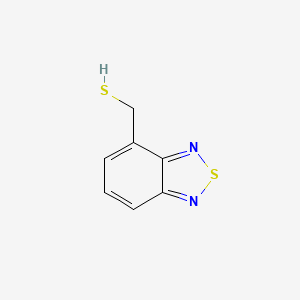
(Tetradecanoyloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetradecanoyloxy)acetic acid is an organic compound with the molecular formula C16H30O4 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a tetradecanoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Tetradecanoyloxy)acetic acid can be synthesized through esterification reactions. One common method involves the reaction of tetradecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Tetradecanoyloxy)acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce tetradecanoic acid and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Tetradecanoic acid and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
(Tetradecanoyloxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of (Tetradecanoyloxy)acetic acid involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Additionally, its ester group allows it to participate in various biochemical pathways, affecting cellular processes and signaling.
Comparación Con Compuestos Similares
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Tetradecanoic Acid: A saturated fatty acid with applications in cosmetics and food industries.
Ester Derivatives: Compounds like ethyl acetate and butyl acetate, which are commonly used as solvents.
Uniqueness: (Tetradecanoyloxy)acetic acid stands out due to its unique combination of a long-chain fatty acid and an acetic acid moiety. This structure imparts distinct chemical properties, making it valuable in specialized applications where both hydrophobic and hydrophilic characteristics are desired.
Propiedades
Número CAS |
111731-26-1 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
2-tetradecanoyloxyacetic acid |
InChI |
InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)20-14-15(17)18/h2-14H2,1H3,(H,17,18) |
Clave InChI |
FYQQRVLFTSRERN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)

![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)


![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
